1-Tosylbicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosylbicyclo[1.1.0]butane is a highly strained bicyclic compound featuring a tosyl group attached to the bicyclo[1.1.0]butane framework. The bicyclo[1.1.0]butane structure consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis, enhancing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tosylbicyclo[1.1.0]butane can be synthesized through various methods, including:
Cyclopropanation Reactions: One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. This method allows for the formation of the strained bicyclic structure.
Bridgehead Functionalization: Directed bridgehead functionalization enables the introduction of substituents at the bridgehead positions of the bicyclo[1.1.0]butane framework.
Industrial Production Methods: While specific industrial production methods for 1-Tosylbicyclo[11
Chemical Reactions Analysis
Types of Reactions: 1-Tosylbicyclo[1.1.0]butane undergoes various chemical reactions, including:
Strain-Release Reactions: Due to its high ring strain, the compound readily participates in strain-release reactions, leading to the formation of cyclobutanes and other ring systems.
Substitution Reactions: The tosyl group can be displaced by nucleophiles, resulting in substitution reactions that modify the bicyclic framework.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products:
Cyclobutanes: Strain-release reactions typically yield cyclobutane derivatives.
Substituted Bicyclo[1.1.0]butanes: Substitution reactions result in various substituted bicyclo[1.1.0]butane derivatives.
Scientific Research Applications
1-Tosylbicyclo[1.1.0]butane has diverse applications in scientific research, including:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Its unique structure and reactivity make it a useful scaffold for drug discovery and development.
Bioconjugation: The compound’s reactivity allows for its use in bioconjugation processes, where it can be attached to biomolecules for various applications.
Mechanism of Action
The mechanism of action of 1-Tosylbicyclo[1.1.0]butane involves its high ring strain and the reactivity of the tosyl group. The compound’s strained bicyclic structure makes it prone to strain-release reactions, which can lead to the formation of more stable ring systems. The tosyl group can be displaced by nucleophiles, facilitating substitution reactions that modify the compound’s structure .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the tosyl group, known for its high ring strain and reactivity.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog of bicyclo[1.1.0]butane, featuring a nitrogen atom at one of the bridgehead positions.
Uniqueness: 1-Tosylbicyclo[1.1.0]butane stands out due to the presence of the tosyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylbicyclo[1.1.0]butane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8-2-4-10(5-3-8)14(12,13)11-6-9(11)7-11/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNMOVXVLOFEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C23CC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.